N-[5-(acetylamino)-4-phenyl-1,3-thiazol-2-yl]-4-chlorobenzamide
Description
N-[5-(acetylamino)-4-phenyl-1,3-thiazol-2-yl]-4-chlorobenzamide is a compound with a fascinating structural framework that features both a thiazole ring and a benzamide moiety. These types of compounds are often explored for their potential bioactivity and utility in various fields of chemistry and biology.
Properties
IUPAC Name |
N-(5-acetamido-4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c1-11(23)20-17-15(12-5-3-2-4-6-12)21-18(25-17)22-16(24)13-7-9-14(19)10-8-13/h2-10H,1H3,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGVNTZDVXCCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-4-phenyl-1,3-thiazol-2-yl]-4-chlorobenzamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiazole Ring: : The thiazole core can be synthesized via the condensation of a phenyl-substituted thiourea with alpha-bromoacetophenone under basic conditions.
Acetylation Step: : The amino group on the thiazole ring is acetylated using acetic anhydride.
Coupling with 4-Chlorobenzoyl Chloride: : The final step involves coupling the acetylated thiazole with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial methods often employ similar steps but are optimized for larger-scale production, focusing on yield, purity, and cost-efficiency. Advanced techniques like flow chemistry may be used to streamline the synthesis process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-4-phenyl-1,3-thiazol-2-yl]-4-chlorobenzamide can undergo a variety of chemical reactions, including:
Oxidation: : Typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Nucleophilic substitution with NaOH or electrophilic with acetyl chloride.
Major Products
Oxidation: : Produces oxides or hydroxylated derivatives.
Reduction: : Converts to amines or alcohols.
Substitution: : Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-[5-(acetylamino)-4-phenyl-1,3-thiazol-2-yl]-4-chlorobenzamide finds applications in several domains:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for potential antimicrobial and anticancer properties.
Medicine: : Explored for its pharmacological potential in drug development.
Industry: : May be used in the development of novel materials or catalysts.
Mechanism of Action
The biological activities of this compound are believed to be linked to its ability to interact with key molecular targets:
Enzyme Inhibition: : It may inhibit certain enzymes by binding to their active sites.
DNA Intercalation: : Its structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Signaling Pathways: : It can modulate cellular signaling pathways, leading to altered cell functions.
Comparison with Similar Compounds
N-[5-(acetylamino)-4-phenyl-1,3-thiazol-2-yl]-4-chlorobenzamide can be compared to other compounds with thiazole or benzamide frameworks:
Similar Compounds
N-[5-(benzylamino)-4-phenyl-1,3-thiazol-2-yl]-4-chlorobenzamide
N-[5-(acetylamino)-4-phenyl-1,3-thiazol-2-yl]-4-bromobenzamide
N-[5-(acetylamino)-4-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide
Uniqueness: : The unique combination of the acetylamino and 4-chlorobenzamide groups imparts distinct chemical and biological properties, making it a compound of interest for further research.
The exploration of this compound's properties and applications underscores the importance of synthetic chemistry in discovering and developing new molecules with significant potential across various scientific fields. How’s that for a dive into the microscopic?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
